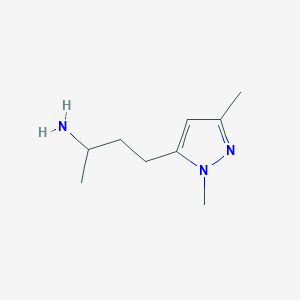
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is a chemical compound that features a pyrazole ring substituted with two methyl groups and an amine group attached to a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by reacting pyrazole with methylating agents such as methyl iodide or methyl bromide.
Attachment of the Butane Chain: The 1,3-dimethyl-1H-pyrazole is then reacted with a butane derivative, such as 4-bromobutane, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the butane chain and amine group.
4-(1H-pyrazol-5-yl)butan-2-amine: Lacks the methyl groups on the pyrazole ring.
4-(1,3-dimethyl-1H-pyrazol-5-yl)butanoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is unique due to the combination of its pyrazole ring with methyl substitutions and the presence of an amine group attached to a butane chain. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4-(2,5-dimethylpyrazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(10)4-5-9-6-8(2)11-12(9)3/h6-7H,4-5,10H2,1-3H3 |
Clave InChI |
MEEHLTSDWDZCGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CCC(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
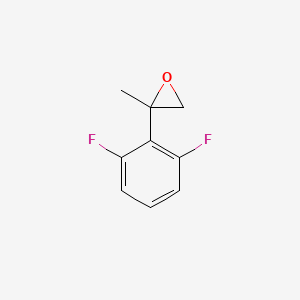
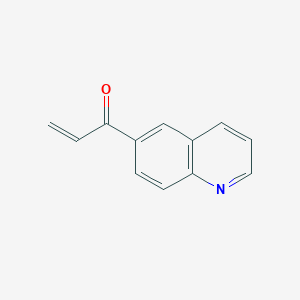
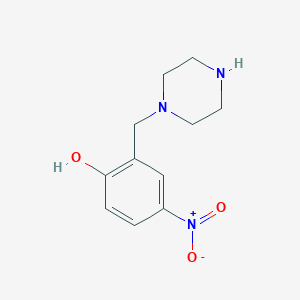
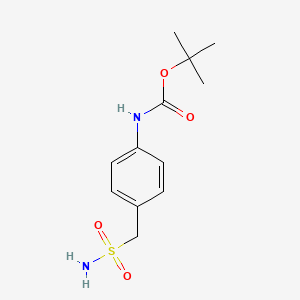
![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
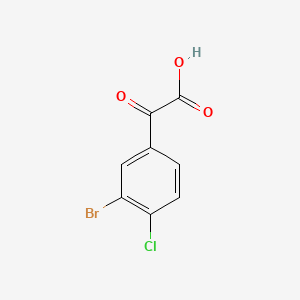
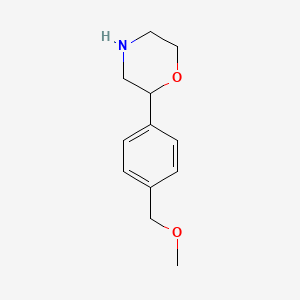
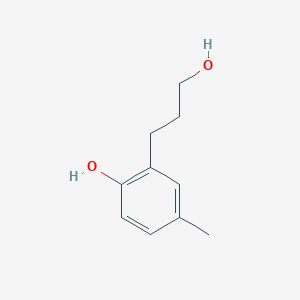
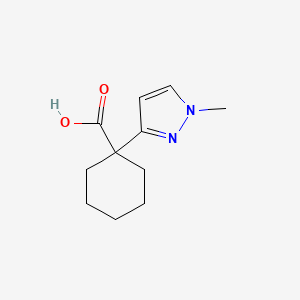


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
